molecular formula C18H18N2O3 B2551061 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921542-71-4

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2551061
CAS No.: 921542-71-4
M. Wt: 310.353
InChI Key: BLAUMHQHLCRUHE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group and an indolinone moiety, which are linked through an acetamide linkage. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the indolinone core.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide: can be compared with other acetamides and indolinone derivatives.

    N-(4-methoxyphenyl)-2-oxoindoline-3-acetamide: Similar structure but different substitution pattern.

    2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-3-yl)acetamide: Variation in the position of the acetamide linkage.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-16-8-5-14(10-13(16)11-18(20)22)19-17(21)9-12-3-6-15(23-2)7-4-12/h3-8,10H,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAUMHQHLCRUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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